molecular formula C14H11NO4 B3154540 (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 77869-23-9

(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3154540
CAS No.: 77869-23-9
M. Wt: 257.24 g/mol
InChI Key: CTSHCGPEGPIFMN-CMDGGOBGSA-N
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Description

(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring substituted with a methyl group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the nitrophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: 3-(5-Methylfuran-2-yl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Halogenated derivatives of the nitrophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone derivatives.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antiviral treatments.

    Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a furan ring.

    (2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a furan ring.

Uniqueness:

  • The presence of the furan ring in (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other chalcone derivatives with different substituents.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHCGPEGPIFMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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